molecular formula C16H19N5O7S B14147066 Guanosine, 6-thio-, 2',3',5'-triacetate CAS No. 34793-20-9

Guanosine, 6-thio-, 2',3',5'-triacetate

Cat. No.: B14147066
CAS No.: 34793-20-9
M. Wt: 425.4 g/mol
InChI Key: BZOOEMDKUJHUEP-UHFFFAOYSA-N
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Description

Guanosine, 6-thio-, 2’,3’,5’-triacetate: is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of a sulfur atom at the 6th position of the guanine base and the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This compound has a molecular formula of C16H19N5O7S and a molecular weight of 425.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine followed by the introduction of a thio group at the 6th position. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The thio group can be introduced using thiourea or other sulfur-containing reagents under specific reaction conditions .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Guanosine, 6-thio-, 2’,3’,5’-triacetate is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the effects of sulfur substitution on nucleoside function and metabolism. It can be incorporated into nucleic acids to investigate the impact on DNA and RNA stability and function .

Medicine: Its modified structure allows it to interfere with viral replication and cancer cell proliferation .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of diagnostic reagents and molecular probes .

Mechanism of Action

The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The sulfur substitution at the 6th position of the guanine base can lead to altered hydrogen bonding and base stacking interactions, affecting the stability and function of DNA and RNA . Additionally, the acetyl groups can influence the compound’s solubility and cellular uptake .

Comparison with Similar Compounds

    Guanosine 2’,3’,5’-triacetate: Similar in structure but lacks the sulfur substitution.

    6-Thioguanosine: Contains the sulfur substitution but lacks the acetyl groups.

    2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative.

Uniqueness: Guanosine, 6-thio-, 2’,3’,5’-triacetate is unique due to the combination of sulfur substitution and acetylation. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

34793-20-9

Molecular Formula

C16H19N5O7S

Molecular Weight

425.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)

InChI Key

BZOOEMDKUJHUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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